5-(tert-Butylthio)-N-cyclopropylpyridin-2-amine
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Overview
Description
5-(tert-Butylthio)-N-cyclopropylpyridin-2-amine is an organic compound that features a pyridine ring substituted with a tert-butylthio group and a cyclopropylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butylthio)-N-cyclopropylpyridin-2-amine typically involves the introduction of the tert-butylthio group and the cyclopropylamine group onto the pyridine ring. One common method involves the reaction of a pyridine derivative with tert-butylthiol and cyclopropylamine under specific conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by optimizing reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butylthio)-N-cyclopropylpyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
5-(tert-Butylthio)-N-cyclopropylpyridin-2-amine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(tert-Butylthio)-N-cyclopropylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The tert-butylthio group and the cyclopropylamine group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(tert-Butylthio)-N-cyclopropylpyridin-2-amine include other pyridine derivatives with different substituents, such as:
- 2,7-di-tert-butyl-1,3,6,8-tetraazapyrene
- tert-butyl-substituted [1,2,4]triazino[5,6-b]indole
- tert-butyl-substituted indolo[2,3-b]quinoxaline
Uniqueness
The uniqueness of this compound lies in its specific combination of the tert-butylthio group and the cyclopropylamine group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C12H18N2S |
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Molecular Weight |
222.35 g/mol |
IUPAC Name |
5-tert-butylsulfanyl-N-cyclopropylpyridin-2-amine |
InChI |
InChI=1S/C12H18N2S/c1-12(2,3)15-10-6-7-11(13-8-10)14-9-4-5-9/h6-9H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
WYIKLZPXZOXYIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=CN=C(C=C1)NC2CC2 |
Origin of Product |
United States |
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